molecular formula C25H30N2O6 B3747063 N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide

Cat. No.: B3747063
M. Wt: 454.5 g/mol
InChI Key: XLSCGFYQAZZCDX-UHFFFAOYSA-N
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Description

N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of chemical substances known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acid chloride in the presence of a Lewis acid catalyst[_{{{CITATION{{{_1{Size controllable synthesis and antimicrobial activity of poly-N,N′-(4 .... The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological processes.

Medicine: The compound's potential medicinal applications include its use in drug discovery and development. Researchers investigate its pharmacological properties and its ability to interact with biological targets.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N'-[methylenebis(4,5-dihydroxy-2,1-phenylene)]bisacrylamide: This compound is structurally similar but contains hydroxyl groups instead of methoxy groups.

  • N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3-chloro-4-methylbenzamide): Another related compound with chloro and methyl substituents.

Uniqueness: N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dicyclopropanecarboxamide stands out due to its specific arrangement of methoxy groups and dicyclopropanecarboxamide moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

N-[2-[[2-(cyclopropanecarbonylamino)-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-30-20-10-16(18(12-22(20)32-3)26-24(28)14-5-6-14)9-17-11-21(31-2)23(33-4)13-19(17)27-25(29)15-7-8-15/h10-15H,5-9H2,1-4H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSCGFYQAZZCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NC(=O)C3CC3)OC)OC)NC(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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